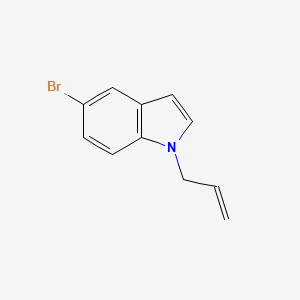

1-Allyl-5-bromo-1H-indole

Description

Properties

IUPAC Name |

5-bromo-1-prop-2-enylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h2-5,7-8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPYHQHZZMRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596939 | |

| Record name | 5-Bromo-1-(prop-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156247-15-3 | |

| Record name | 5-Bromo-1-(prop-2-en-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanisms

In this method, 1-allylindole undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. The allyl group at the N1 position electronically deactivates the indole ring, directing bromination preferentially to the C5 position. A study utilizing bromine in dichloromethane at 0–5°C achieved a 72% yield, with the reaction completing within 4 hours. Aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are commonly employed as catalysts to enhance electrophilicity.

Challenges and Optimizations

A key challenge is minimizing the formation of 3-bromo and 7-bromo isomers. Patent CN106432040B highlights that using a halogenated hydrocarbon solvent (e.g., dichloromethane) and maintaining subambient temperatures (0–5°C) suppresses side reactions, improving regioselectivity to >95%. Post-reaction purification via aqueous workup and recrystallization from ethyl acetate/n-heptane (1:1) yields a purity of ≥99%.

Table 1: Direct Bromination Parameters and Outcomes

Allylation of 5-Bromoindole

Introducing the allyl group to pre-brominated indole offers an alternative pathway, particularly useful when bromination of 1-allylindole proves challenging.

Alkylation Strategy

5-Bromoindole is treated with allyl bromide (CH₂=CHCH₂Br) in the presence of a strong base such as sodium hydride (NaH) in anhydrous DMF. The base deprotonates the indole nitrogen, enabling nucleophilic substitution at the N1 position. A patent by Russell et al. reported an 83% yield under these conditions, with reaction completion in 3 hours.

Purification and Scalability

The crude product is purified via steam distillation (110–120°C) followed by crystallization from toluene, achieving a purity of 98.5%. This method is scalable to industrial production, as demonstrated by the use of 4:1 water-to-crude-product ratios to minimize solvent waste.

Table 2: Allylation of 5-Bromoindole: Key Data

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Starting Material | 5-Bromoindole | |

| Allylating Agent | Allyl bromide | |

| Base | NaH | |

| Solvent | DMF | |

| Temperature | 25°C (room temperature) | |

| Reaction Time | 3 hours | |

| Yield | 78–83% | |

| Purity (HPLC) | 98.5% |

Multi-Step Synthesis via Protected Intermediates

For high-purity applications, a multi-step approach involving protective groups ensures precise functionalization.

Hydrogenation and Acetylation

Indole is first hydrogenated to indoline using a palladium catalyst under low-pressure H₂ (1–2 atm), saturating the five-membered ring to prevent unwanted side reactions during subsequent steps. The indoline intermediate is acetylated with acetic anhydride to form N-acetylindoline, which is then brominated at the C5 position using HBr/H₂O₂ in chloroform.

Deacetylation and Oxidative Dehydrogenation

The acetyl group is removed via hydrolysis with concentrated HCl, yielding 5-bromoindoline. Final oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) regenerates the aromatic indole ring while retaining the allyl and bromo substituents. This method achieves an overall yield of 65–70% with ≤0.2% impurities.

Table 3: Multi-Step Synthesis Performance Metrics

| Step | Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C, H₂ (1–2 atm), 50°C | 92% |

| Acetylation | Ac₂O, 80°C, 2 hours | 89% |

| Bromination | HBr/H₂O₂, CHCl₃, 25°C, 4 hours | 85% |

| Deacetylation | HCl (conc.), reflux, 1 hour | 95% |

| Oxidative Dehydrogenation | DDQ, toluene, 80°C, 3 hours | 88% |

| Overall Yield | 65–70% |

Comparative Analysis of Methods

Efficiency and Selectivity

-

Direct Bromination offers the shortest route (1 step) but requires stringent temperature control to avoid isomerization.

-

Allylation of 5-Bromoindole is more scalable but necessitates pre-synthesized 5-bromoindole, adding upstream costs.

-

Multi-Step Synthesis ensures high purity (≥99.5%) at the expense of longer reaction sequences and lower overall yields .

Chemical Reactions Analysis

1-Allyl-5-bromo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include organometallic compounds like Grignard reagents.

Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Scientific Research Applications

1-Allyl-5-bromo-1H-indole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-5-bromo-1H-indole involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- N1-Alkyl Groups : Allyl, butyl, and propargyl substituents at N1 are introduced via similar N-alkylation conditions (NaH/DMSO), but steric bulk (e.g., butyl vs. allyl) may influence reaction rates .

- C5 Halogens : Bromine at C5 enhances electrophilic substitution resistance compared to chloro or methoxy analogs, as seen in compound 79 (5-methoxy derivative) .

Spectral Trends :

- N1-alkyl groups shift indole NH proton signals downfield (e.g., δ ~4.0–5.5 ppm for CH₂ in N1-alkylated compounds) .

- Bromine at C5 causes distinct deshielding of adjacent aromatic protons (e.g., H4 in 5-bromo-1-butyl-1H-indole at δ 7.75 ppm) compared to chloro analogs (δ ~7.2–7.4 ppm) .

Physical and Chemical Property Comparisons

- Melting Points : While data for 1-Allyl-5-bromo-1H-indole is unavailable, analogs like 5-bromo-1-butyl-1H-indole melt at 94°C , and triazole derivatives (e.g., 9d) form solids with higher melting points (~195–196°C for compound 36) , suggesting substituent polarity impacts crystallinity.

- Solubility : Allyl and propargyl groups may enhance solubility in organic solvents (e.g., EtOAc/PE mixtures) compared to bulkier benzyl or butyl derivatives .

Biological Activity

1-Allyl-5-bromo-1H-indole is a notable derivative of indole, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indole core with an allyl group and a bromine substituent. This unique structure contributes to its reactivity and biological properties. The presence of the indole ring allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of cellular pathways.

- Antimicrobial Properties : Indole derivatives, including this compound, have shown effectiveness against various pathogenic bacteria, enhancing the efficacy of existing antibiotics.

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation by interacting with specific inflammatory pathways.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby influencing cellular functions.

- Receptor Binding : Its structure allows it to bind to various receptors, potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses.

Synthesis of this compound

The synthesis of this compound typically involves several steps starting from simpler indole derivatives. The general synthetic route can be summarized as follows:

- Starting Material : Begin with 5-bromoindole.

- Alkylation : React with an allyl halide under suitable conditions to introduce the allyl group.

- Purification : Isolate and purify the product using standard techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Allyl-1H-indole | Lacks bromine; different reactivity | No halogen substituent |

| 5-Bromo-1H-indole | Lacks allyl group; altered chemical properties | No alkene functionality |

| 1-Allyl-5-chloro-1H-indole | Contains chlorine instead of bromine | Different halogen affecting reactivity |

The combination of the allyl group and the bromine atom in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with indole derivatives:

- Antibacterial Activity : A study demonstrated that indole derivatives can enhance the sensitivity of bacteria like Staphylococcus aureus to antibiotics, suggesting that this compound may have similar effects .

- Anticancer Properties : Research has indicated that certain indoles can induce apoptosis in cancer cells, providing a foundation for exploring the anticancer potential of this compound .

- Inflammation Modulation : Investigations into the anti-inflammatory properties of indoles have shown promise in reducing markers of inflammation, which may be applicable to this compound .

Q & A

Q. What is the most reliable synthetic route for preparing 1-Allyl-5-bromo-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via N-alkylation of 5-bromo-1H-indole using allyl halides (e.g., allyl bromide or iodide) under anhydrous conditions. A typical procedure involves:

- Dissolving 5-bromo-1H-indole in dimethyl sulfoxide (DMSO).

- Adding sodium hydride (NaH) as a base to deprotonate the indole nitrogen.

- Introducing the allyl halide (e.g., allyl bromide) dropwise at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours.

- Purifying via liquid-liquid extraction (e.g., water/ethyl acetate) and column chromatography.

Optimization Tips:

- Use a 1.2:1 molar ratio of allyl halide to indole to ensure complete alkylation .

- Control temperature to prevent overalkylation or decomposition.

- Monitor reaction progress using TLC or LC-MS.

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

- 1H/13C NMR :

- 1H NMR : Allyl protons appear as multiplet signals at δ 4.5–5.5 ppm (allyl CH2) and δ 5.7–6.2 ppm (CH=CH2). The indole H2 proton typically resonates at δ 7.0–7.3 ppm .

- 13C NMR : The allyl carbons appear at δ 115–125 ppm (sp2 carbons), while the brominated aromatic carbon (C5) is deshielded to δ 120–130 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.

- IR Spectroscopy : Allyl C-H stretching vibrations appear at ~3080 cm⁻¹, and indole N-H at ~3400 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during N-alkylation of 5-bromo-1H-indole?

Methodological Answer: Side reactions like O-alkylation or dimerization arise due to:

- Incomplete Deprotonation : Residual acidity at the indole nitrogen leads to incomplete alkylation. Using stronger bases (e.g., NaH in DMSO) ensures full deprotonation .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the deprotonated indole anion, favoring N-alkylation over O-alkylation .

- Temperature Control : Elevated temperatures promote allyl group migration or elimination. Kinetic control at 0–5°C suppresses these pathways .

Validation Strategy:

- Use in situ FTIR or NMR to track intermediate formation.

- Perform DFT calculations to compare activation energies for N- vs. O-alkylation pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) studies can:

- Map Electronic Properties : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom at C5 and allyl group at N1 are key reactive centers .

- Simulate Transition States : Model Suzuki-Miyaura coupling pathways to predict regioselectivity when substituting bromine with aryl/heteroaryl groups.

- Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction thermodynamics .

Case Study:

A DFT study of 5-bromoindole derivatives showed that electron-withdrawing groups (e.g., Br) at C5 lower the LUMO energy, enhancing oxidative addition in palladium-catalyzed reactions .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer: For single-crystal X-ray diffraction:

- Data Collection : Use synchrotron radiation for high-resolution data (resolution <0.8 Å) to resolve light atoms (e.g., hydrogen).

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. The allyl group may exhibit rotational disorder; use PART instructions to refine split positions .

- Validation : Check using OLEX2’s built-in tools (e.g., ADDSYM) to detect missed symmetry elements .

Example:

A related compound, 5-Bromo-1-butyl-1H-indole, was refined with R1 = 0.045 using SHELXL, confirming the absence of π-π stacking due to steric hindrance from the alkyl chain .

Q. How can researchers address contradictions in reported synthetic yields for N-alkylated indoles?

Methodological Answer: Yield discrepancies often stem from:

- Purification Methods : Column chromatography (silica gel) vs. recrystallization (e.g., hexane/ethyl acetate) may recover different product ratios.

- Starting Material Purity : Trace moisture in DMSO or NaH reduces effective base concentration, lowering yields .

- Reaction Scale : Milligram-scale reactions may suffer from higher surface-area-to-volume ratios, increasing side products.

Resolution Strategy:

- Replicate conditions using rigorously dried solvents and reagents.

- Report yields with detailed purification protocols (e.g., gradient elution ratios). Cross-validate with independent syntheses .

Q. What advanced functionalization strategies enable diversification of this compound?

Methodological Answer: Key strategies include:

- Cross-Coupling : Suzuki-Miyaura coupling replaces bromine with boronic acids (e.g., aryl, vinyl) using Pd(PPh3)4/K2CO3 in THF/H2O .

- Click Chemistry : Azide-alkyne cycloaddition modifies the allyl group post-synthesis. For example, convert the allyl group to an azide via hydroazidation .

- Electrophilic Substitution : Bromine at C5 directs electrophiles (e.g., NO2+) to C4 or C6 positions under acidic conditions .

Case Study:

A 5-bromoindole derivative underwent CuI-catalyzed azide-alkyne cycloaddition to introduce a triazole moiety, enhancing biological activity .

Q. How do steric and electronic effects of the allyl group influence the reactivity of this compound?

Methodological Answer:

- Steric Effects : The allyl group at N1 hinders electrophilic attack at C3 but facilitates radical reactions at the allyl terminus.

- Electronic Effects : The allyl group donates electron density via resonance, slightly activating the indole ring toward electrophiles.

- Validation : Hammett substituent constants (σ) and X-ray crystallography quantify these effects. For example, bond length analysis reveals conjugation between N1 and the allyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.